N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring substituted with dimethylamino groups and a phenylacetamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution with Dimethylamino Groups: The triazine ring is then substituted with dimethylamino groups using reagents such as dimethylamine in the presence of a catalyst.
Attachment of the Phenylacetamide Moiety: The final step involves the attachment of the phenylacetamide moiety to the triazine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis and materials science.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide: shares structural similarities with other triazine-based compounds and phenylacetamide derivatives.
Other Triazine Compounds: Compounds such as melamine and cyanuric acid, which also contain the triazine ring, but differ in their substituents and functional groups.
Phenylacetamide Derivatives: Compounds like acetaminophen and phenylacetamide itself, which share the phenylacetamide moiety but lack the triazine ring.
Uniqueness
The uniqueness of this compound lies in its combination of the triazine ring with dimethylamino groups and the phenylacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3/c1-23(2)17-20-15(21-18(22-17)24(3)4)11-19-16(25)10-12-7-8-13(26-5)14(9-12)27-6/h7-9H,10-11H2,1-6H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEAAXBFJDGMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CC(=C(C=C2)OC)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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